molecular formula C13H26N2S2 B1585331 Pipecolyldithiocarbamic Acid Pipecolinium Salt CAS No. 7256-21-5

Pipecolyldithiocarbamic Acid Pipecolinium Salt

Cat. No. B1585331
CAS RN: 7256-21-5
M. Wt: 274.5 g/mol
InChI Key: HIZBYGUSYOUVAB-UHFFFAOYSA-N
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Description

Pipecolyldithiocarbamic Acid Pipecolinium Salt is an organic compound with the CAS number 7256-21-5 . It has a molecular weight of 289.51 and a molecular formula of C13H27N3S2 . It is used for laboratory research purposes .


Molecular Structure Analysis

The IUPAC name for this compound is 2-piperidinylmethylcarbamodithioic acid compound with 2-methylpiperidine (1:1) . The InChI code for this compound is 1S/C7H14N2S2.C6H13N/c10-7(11)9-5-6-3-1-2-4-8-6;1-6-4-2-3-5-7-6/h6,8H,1-5H2,(H2,9,10,11);6-7H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid moisture should be taken .

Scientific Research Applications

  • Synthesis of Pipecolic Acid Derivatives :Pipecolic acid derivatives can be prepared using aza-Diels-Alder reactions. This method involves the reaction of dienes with iminium salt derived from benzylamine and ethyl glyoxylate, with a catalytic quantity of water being essential for high regio- and diastereoselectivity (Bailey, Wilson, & Brown, 1989).

  • Organocatalysis and Chiral Synthesis :Pipecolic acid is used as an organocatalyst and a novel substrate in organic synthesis, particularly in asymmetric transformations. It represents a frontier field of research in chiral synthesis (Mohapatra, Bhakta, Baral, & Nayak, 2015).

  • Bicyclic Compound Synthesis :Nucleophilic addition of Grignard reagents to iminium salts generated from pipecolic acid can yield α-quaternary amino ester derivatives. This method is applied in the synthesis of bicyclic compounds, demonstrating its utility in creating complex molecular structures (Shimizu, Yato, & Kawamura, 2015).

  • Cascade Cyclizations in Chemical Synthesis :Iminium ion-enamine cascade reactions, utilizing l-proline and l-pipecolic acid, allow for the construction of diverse azacyclic frameworks. This technique is instrumental in synthesizing indolizidine and quinolizidine alkaloids and azasteroids (Hanessian & Chattopadhyay, 2014).

  • Enantioselective Lewis Basic Organocatalysis :L-Pipecolinic acid-derived formamides act as highly efficient and enantioselective Lewis basic organocatalysts, facilitating the reduction of N-aryl imines. This application is crucial for the development of specific pharmaceutical compounds (Wang, Ye, Wei, Wu, Zhang, Sun, 2006).

  • Enzymatic Synthesis for Pharmaceutical Purposes :The enzymatic synthesis of D-pipecolic acid, an unnatural amino acid, is of significant interest for pharmaceutical applications. Engineering the substrate specificity of enzymes like Trypanosoma cruzi Proline Racemase can facilitate the production of enantiopure pipecolic acid, which is crucial for drug synthesis (Byun, Park, Joo, Kim, 2019).

  • Food Chemistry and Plant Physiology :Pipecolic acid and its derivatives play roles in food chemistry and plant physiology. For instance, pipecolic acid betaine, found in some foods, contributes to the formation of the plant growth regulator N,N-dimethylpiperidinium (mepiquat) under dry thermal conditions (Yuan, Tarres, Bessaire, Stadler, Delatour, 2017).

Safety And Hazards

The compound is not classified under OSHA Haz Com: CFR 1910.1200 . It is recommended to use personal protective equipment while handling this compound. It should be kept away from drains . In case of accidental ingestion or contact, medical advice should be sought .

properties

IUPAC Name

2-methylpiperidine;2-methylpiperidine-1-carbodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS2.C6H13N/c1-6-4-2-3-5-8(6)7(9)10;1-6-4-2-3-5-7-6/h6H,2-5H2,1H3,(H,9,10);6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZBYGUSYOUVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1.CC1CCCCN1C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282095
Record name 2-Methylpiperidine-1-carbodithioic acid--2-methylpiperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pipecolyldithiocarbamic Acid Pipecolinium Salt

CAS RN

7256-21-5
Record name NSC24200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpiperidine-1-carbodithioic acid--2-methylpiperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Selinsky, JH Han, EA Morales Pérez… - Journal of the …, 2010 - ACS Publications
… Pipecolyldithiocarbamic acid pipecolinium salt was purchased from TCI America. All other chemicals were purchased from Sigma-Aldrich Chemical Co. They were used without further …
Number of citations: 83 pubs.acs.org

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